Fmoc-Cys(t-butylcarboxymethyl)-OH

Beschreibung

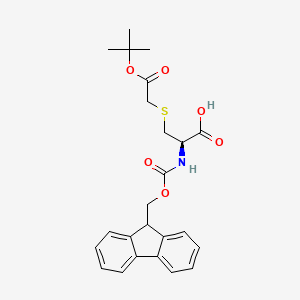

Fmoc-Cys(t-butylcarboxymethyl)-OH, commonly abbreviated as Fmoc-Cys(t-Bu)-OH, is a protected cysteine derivative critical for solid-phase peptide synthesis (SPPS). The compound features two protective groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group, removable under mild basic conditions (e.g., piperidine).

- t-butylcarboxymethyl (t-Bu): Protects the cysteine thiol side chain, preventing undesired oxidation or disulfide bond formation during synthesis. This group is stable under acidic conditions but requires strong acids like trifluoroacetic acid (TFA) for cleavage .

The t-Bu group’s stability under moderately acidic conditions makes it ideal for SPPS workflows where selective deprotection is required. Its primary application lies in synthesizing cysteine-rich peptides, enabling controlled disulfide bond formation post-cleavage .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6S/c1-24(2,3)31-21(26)14-32-13-20(22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQIBSKINOPHNA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746297 | |

| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269730-62-3 | |

| Record name | S-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(t-butylcarboxymethyl)-OH typically involves the protection of the cysteine thiol group with a t-butylcarboxymethyl group and the amino group with an Fmoc group. The process generally follows these steps:

Protection of the Thiol Group: The thiol group of cysteine is protected using t-butyl bromoacetate in the presence of a base such as triethylamine. This reaction forms the t-butylcarboxymethyl-protected cysteine.

Protection of the Amino Group: The amino group is then protected using Fmoc chloride in the presence of a base like sodium bicarbonate. This step yields this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound with high purity.

Analyse Chemischer Reaktionen

Deprotection Kinetics of t-Butyl-Based Sulfhydryl Groups

The tert-butyl (tBu) sulfenyl (StBu) and related groups are acid-labile and require specific cleavage conditions. Comparative studies highlight:

Table 1: Deprotection Efficiency of tBu Derivatives

| Protecting Group | Deprotection Reagent | Time (min) | Completeness | Racemization (%) | Source |

|---|---|---|---|---|---|

| S-StBu | DTT (1 M in DMF) | 250 | 100% | N/A | |

| S-Thp | TFA/H2O/TIS (95:2.5:2.5) | 120 | 100% | 0.74% | |

| S-Trt | TFA/H2O/TIS (95:2.5:2.5) | 120 | 100% | 3.3% |

-

S-StBu requires reductive cleavage with DTT, while S-Thp and S-Trt are acid-cleaved.

-

Racemization during deprotection is minimized with S-Thp (0.74%) compared to S-Trt (3.3%) .

Oxidation Reactions for Disulfide Bond Formation

tBu-protected cysteine residues enable regioselective disulfide bridging. Key methods include:

Method A: TFA/DMSO/Anisole Oxidation

-

Conditions : TFA/DMSO/anisole (97.9/2/0.1), 2 mg/mL peptide, 70°C for 3 h .

-

Outcome : Simultaneous cleavage from resin, S-tBu deprotection, and disulfide formation.

-

Efficiency : >90% yield for cyclic peptides with two disulfide bridges .

Method B: MeSiCl3/Ph2SO Oxidation

-

Applications : Selective formation of a third disulfide bridge in complex peptides like ω-conotoxin .

Table 2: Oxidation Outcomes for tBu-Protected Cysteines

| Method | Temperature | Key Byproducts | Disulfide Yield | Stability of tBu Group |

|---|---|---|---|---|

| A | 70°C | Minimal (<5%) | >90% | Not stable |

| B | 25°C | Oxidized Met/Trp (<2%) | 85% | Stable under TFA |

Racemization and Side Reactions During Fmoc Removal

Extended piperidine treatments during Fmoc removal induce racemization and side reactions in tBu-protected cysteine:

-

Stress Studies :

Figure 1: Racemization Rates During Fmoc Cleavage

Solubility and Handling

-

S-tBu-protected peptides exhibit moderate solubility in TFA and DMF but require polar aprotic solvents for handling .

-

Enhanced solubility is observed with S-Thp compared to S-Trt or S-tBu derivatives .

Critical Considerations

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Cys(t-butylcarboxymethyl)-OH is primarily employed in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides.

Advantages:

- Stability : The t-butylcarboxymethyl group provides robust protection against unwanted side reactions during synthesis.

- Compatibility : It is compatible with various coupling reagents and conditions typically used in SPPS.

Cyclic Peptide Formation

Recent studies have demonstrated the application of this compound in the synthesis of cyclic peptides. This method often involves tandem N-to-S acyl migration and native chemical ligation, which are crucial for forming cyclic structures without additional protecting groups.

Case Study:

- Serra et al. (2020) explored the efficiency of using this compound in the on-resin synthesis of cyclic peptides. Their findings indicated that this approach not only simplifies the process but also enhances the yield of cyclic peptides compared to traditional methods .

Disulfide Bond Formation

The compound is also instrumental in studies involving disulfide bond formation, which is vital for the stability and functionality of many peptides and proteins.

Methodology:

- The t-butylcarboxymethyl group can be selectively removed under mild conditions, allowing for controlled oxidation to form disulfide bonds.

- Example Protocol : Peptides synthesized with this compound can be subjected to oxidation conditions using TFA/DMSO to facilitate disulfide bridge formation .

Orthogonal Protecting Group Strategy

This compound expands the toolbox for orthogonal protecting groups necessary for synthesizing complex peptides containing multiple disulfide bridges. This is particularly beneficial when synthesizing therapeutic peptides or proteins where precise control over functional groups is required.

Comparative Study:

- A comparative analysis showed that this compound exhibits superior deprotection rates compared to other cysteine derivatives when treated with reducing agents like DTT .

Analytical Applications

In addition to its synthetic applications, this compound can be used as a standard in mass spectrometry for protein quantitation. The derivatization of cysteine residues with this compound allows for improved detection and analysis during proteomic studies.

Summary Table

Wirkmechanismus

The mechanism of action of Fmoc-Cys(t-butylcarboxymethyl)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. The t-butylcarboxymethyl group protects the thiol group, allowing for selective deprotection and functionalization at later stages. These protecting groups ensure the integrity of the cysteine residue during synthesis and enable the formation of complex peptide structures.

Vergleich Mit ähnlichen Verbindungen

Research Findings

- Synthetic Efficiency : Fmoc-Cys(t-Bu)-OH, Trt, and Acm derivatives exhibit >90% coupling efficiency in SPPS, as validated by synthesizing somatostatin and disulfide-bridged peptides .

- Selective Deprotection : Mmt and S-TMP derivatives enable site-specific thiol exposure, critical for complex peptides like TCPB-E-C1 (used in tumor-targeting studies) .

- DNA Compatibility : Traditional groups (Trt, t-Bu) risk DNA degradation during cleavage, whereas S-TMP allows gentle deprotection, preserving DNA integrity .

- Purity Metrics : Fmoc-Cys(Trt)-OH achieves >98.5% purity, while impurities in other derivatives (e.g., Trt-Cl in Trt) necessitate stringent purification .

Biologische Aktivität

Fmoc-Cys(t-butylcarboxymethyl)-OH is a cysteine derivative commonly used in peptide synthesis. Its unique structure, featuring a t-butylcarboxymethyl protecting group, enhances the stability and reactivity of the thiol side chain during synthesis and biological applications. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

The chemical structure of this compound can be represented as follows:

- Chemical Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(2-amino-2-oxoethyl)-L-cysteine

- Molecular Formula : C₁₃H₁₅NO₃S

- Molecular Weight : 273.39 g/mol

The t-butylcarboxymethyl group provides steric hindrance that helps prevent unwanted side reactions, making it advantageous for synthesizing peptides with cysteine residues.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Cysteine : The thiol group of cysteine is protected using the t-butylcarboxymethyl group.

- Fmoc Protection : The amino group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

- Purification : The final product is purified using techniques such as HPLC to ensure high purity for biological applications.

Antioxidant Properties

Studies have shown that cysteine derivatives exhibit significant antioxidant activity. This compound can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for protecting cells from damage.

Role in Protein Synthesis

This compound is utilized in solid-phase peptide synthesis (SPPS). Its stable protecting groups allow for the successful incorporation of cysteine into peptides without significant racemization or side reactions. This stability is particularly beneficial when synthesizing disulfide-rich peptides, which are often used in therapeutic applications.

Study 1: Stability and Reactivity

A comparative study evaluated the stability of this compound under various conditions. It was found that the compound maintained its integrity during prolonged exposure to acidic conditions, making it suitable for TFA-mediated cleavage during peptide synthesis .

Study 2: Biological Applications

In a recent application, peptides synthesized with this compound demonstrated enhanced biological activity against cancer cell lines. The presence of the t-butylcarboxymethyl group improved solubility and bioavailability, leading to increased efficacy in inhibiting tumor growth .

Research Findings

Q & A

Q. How do I select the optimal thiol-protecting group for cysteine in Fmoc solid-phase peptide synthesis (SPPS)?

The choice depends on synthesis goals and deprotection requirements:

- t-Bu (tert-butyl) : Stable under acidic conditions (e.g., 1–3% TFA) but cleaved with strong acids like HF or TFMSA. Ideal for synthesizing protected peptide fragments on hyper-acid-labile resins .

- Acm (acetamidomethyl) : Removed via iodine oxidation, enabling selective disulfide bond formation. Compatible with TFA stability (1–3%) .

- Trt (trityl) : Cleaved with 95% TFA containing 1–5% TIS. Higher racemization risk (3.3%) compared to Thp (0.74%) during DIPCDI/Oxyma coupling .

- Dpm (diphenylmethyl) : Stable to 1–3% TFA but removed with 95% TFA. Useful for regioselective cyclic peptide synthesis .

Table 1 : Comparison of Protecting Group Properties

| Group | Deprotection Method | Stability to TFA | Racemization Rate (%) |

|---|---|---|---|

| t-Bu | HF/TFMSA | Stable (1–3%) | N/A |

| Acm | Iodine oxidation | Stable (1–3%) | 0.74 (Thp) |

| Trt | 95% TFA + TIS | Labile | 3.3 |

| Dpm | 95% TFA | Stable (1–3%) | 6.8 |

Q. What are the key considerations for maintaining cysteine stability during prolonged SPPS protocols?

- Resin compatibility : Use Wang resins for C-terminal cysteine to minimize racemization during piperidine treatments .

- Coupling conditions : Avoid uronium/phosphonium reagents (e.g., HBTU) for Fmoc-Cys(Trt)-OH; use DIPCDI/HOBt with collidine to suppress enantiomerization .

- Scavenger selection : Optimize TFA scavengers (e.g., TIS, water) based on amino acid composition to prevent side reactions .

Advanced Research Questions

Q. How can racemization be minimized during cysteine residue coupling in Fmoc SPPS?

Racemization is influenced by protecting group lability and coupling reagents:

- Low-racemization groups : Fmoc-Cys(Thp)-OH shows 0.74% racemization with DIPCDI/Oxyma, outperforming Trt (3.3%) and Dpm (6.8%) .

- Activation strategy : Symmetrical anhydrides or DIPCDI/HOBt are preferred over HBTU/PyBOP for Fmoc-Cys(Trt)-OH .

- Temperature control : For automated synthesis, heating loops at 60°C improve coupling efficiency while balancing epimerization risks .

Q. What strategies enable regioselective disulfide bond formation in peptides containing multiple cysteine residues?

Combine orthogonal protecting groups:

- Stepwise deprotection : Use Trt for initial cysteine positions (cleaved with TFA) and Acm for others (removed via iodine). This allows sequential oxidation to form multiple disulfide bonds .

- Orthogonal pairs : Dpm (TFA-stable) with Mmt (mild acid-labile) enables selective deprotection for cyclic peptides .

Example Protocol :

- Synthesize peptide with Fmoc-Cys(Trt)-OH (positions I/III) and Fmoc-Cys(Acm)-OH (positions II/IV).

- Deprotect Trt with 95% TFA, oxidize to form first disulfide bond.

- Remove Acm with iodine, oxidize remaining cysteines .

Q. How does the choice of cysteine protecting group influence peptide solubility and aggregation during synthesis?

- Thp group : Enhances solubility of protected peptides compared to Trt, reducing aggregation during chain elongation .

- t-Bu : Hydrophobic tert-butyl may increase aggregation in aqueous environments but improves stability on resins like 2-chlorotrityl .

- Solubility additives : Use DMF or DCM with 1% TFA to solubilize peptides protected with t-Bu or Trt .

Q. What are the methodological advantages of using Fmoc-Cys(tBu)-OPfp over standard Fmoc-Cys(tBu)-OH in automated synthesis?

- Reactivity : The pentafluorophenyl (OPfp) ester in Fmoc-Cys(tBu)-OPfp accelerates coupling via active ester formation, reducing reaction times .

- Efficiency : Ideal for automated systems requiring rapid, quantitative yields, especially with sterically hindered residues .

- Compatibility : Stable on hyper-acid-labile resins, enabling synthesis of complex disulfide-rich peptides .

Data Contradiction Analysis

Q. How do conflicting reports on Trt group stability in TFA impact experimental design?

- vs. 4 : While Trt is described as "TFA-labile" in some protocols notes slow cleavage in 1–3% TFA, requiring 95% TFA for complete removal.

- Resolution : Use 95% TFA + 2.5% TIS/water for full Trt deprotection. Validate via HPLC to confirm completeness .

Methodological Best Practices

Q. What quality control steps ensure fidelity in cysteine-containing peptide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.